Thiomethanesulfonic Acid S-2-Propynyl Ester
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Overview
Description
Propargyl Methanethiosulfonate is a chemical compound with the molecular formula C₄H₆O₂S₂ and a molecular weight of 150.22 g/mol . It is known for its ability to specifically and rapidly react with thiols to form mixed disulfides . This compound is used in various scientific research applications, particularly in probing the structures of receptor channels such as the acetylcholine receptor channel, the gamma-aminobutyric acid receptor channel, and the lactose permease .
Preparation Methods
Propargyl Methanethiosulfonate can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution of aryl-propargyl alcohols . This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. Industrial production methods may vary, but they generally involve similar principles of nucleophilic substitution and catalysis .
Chemical Reactions Analysis
Propargyl Methanethiosulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the propargyl group is replaced by another nucleophile.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Catalytic Reactions: Transition metal-catalyzed propargylic substitution reactions are also common, involving intermediates such as metal-allenylidene.
Common reagents used in these reactions include Lewis acids, transition metals, and Brønsted acids . The major products formed depend on the specific reaction conditions and the nature of the nucleophile or catalyst used .
Scientific Research Applications
Propargyl Methanethiosulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Propargyl Methanethiosulfonate involves its ability to react with thiols to form mixed disulfides . This reaction is facilitated by the presence of a propargyl group, which is highly reactive towards thiols. The compound can also participate in catalytic propargylic substitution reactions, where it forms intermediates such as metal-allenylidene . These intermediates play a crucial role in the overall reaction mechanism, leading to the formation of various products .
Comparison with Similar Compounds
Propargyl Methanethiosulfonate can be compared with other propargyl derivatives, such as propargyl alcohols and propargylamines . These compounds share similar reactivity patterns due to the presence of the propargyl group. Propargyl Methanethiosulfonate is unique in its ability to specifically react with thiols to form mixed disulfides . This property distinguishes it from other propargyl derivatives, making it particularly useful in specific scientific research applications .
Similar Compounds
- Propargyl Alcohol
- Propargylamine
- Propargyl Tricarboxylate
Properties
Molecular Formula |
C4H6O2S2 |
---|---|
Molecular Weight |
150.2 g/mol |
IUPAC Name |
3-methylsulfonylsulfanylprop-1-yne |
InChI |
InChI=1S/C4H6O2S2/c1-3-4-7-8(2,5)6/h1H,4H2,2H3 |
InChI Key |
BLCBCXUNFGTUJI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCC#C |
Origin of Product |
United States |
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